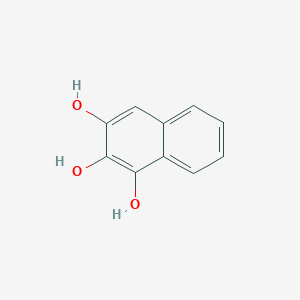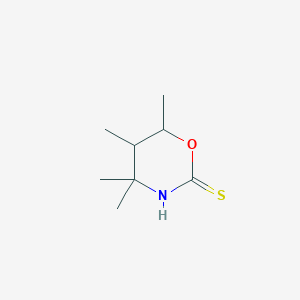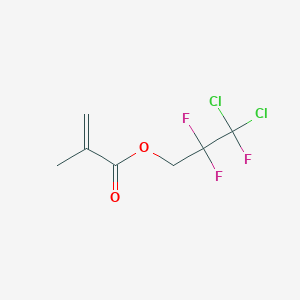
3,3-Dichloro-2,2,3-trifluoropropyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dichloro-2,2,3-trifluoropropyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C7H7Cl2F3O2. It is an ester derived from 2-methylprop-2-enoic acid and 3,3-dichloro-2,2,3-trifluoropropanol. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-2,2,3-trifluoropropyl 2-methylprop-2-enoate typically involves the esterification of 3,3-dichloro-2,2,3-trifluoropropanol with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dichloro-2,2,3-trifluoropropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The double bond in the 2-methylprop-2-enoate moiety can participate in addition reactions with electrophiles like hydrogen halides or halogens.
Polymerization: The compound can undergo polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in aqueous or alcoholic solvents at elevated temperatures.
Addition Reactions: Reagents such as hydrogen chloride, bromine, or iodine are used. The reactions are often conducted at room temperature or slightly elevated temperatures.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process, which is carried out under controlled conditions to achieve the desired polymer structure.
Major Products Formed
Substitution Reactions: Products include substituted derivatives of the original compound, such as hydroxylated, aminated, or thiolated compounds.
Addition Reactions: Products include halogenated derivatives of the compound.
Polymerization: The major products are polymers with varying chain lengths and properties, depending on the reaction conditions and initiators used.
Wissenschaftliche Forschungsanwendungen
3,3-Dichloro-2,2,3-trifluoropropyl 2-methylprop-2-enoate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,3-Dichloro-2,2,3-trifluoropropyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s ester functional group can undergo hydrolysis to release 3,3-dichloro-2,2,3-trifluoropropanol and 2-methylprop-2-enoic acid. These products can further interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,3-Trifluoropropyl methacrylate: Similar in structure but lacks the chlorine atoms.
2,2-Dichloro-3,3,3-trifluoropropionic acid: Similar in structure but contains a carboxylic acid group instead of the ester group.
(2,2-Dichloro-3,3,3-trifluoropropyl)benzene: Contains a benzene ring instead of the 2-methylprop-2-enoate moiety.
Uniqueness
3,3-Dichloro-2,2,3-trifluoropropyl 2-methylprop-2-enoate is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as high reactivity and stability. Its ester functional group also allows for versatile chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
113506-37-9 |
|---|---|
Molekularformel |
C7H7Cl2F3O2 |
Molekulargewicht |
251.03 g/mol |
IUPAC-Name |
(3,3-dichloro-2,2,3-trifluoropropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H7Cl2F3O2/c1-4(2)5(13)14-3-6(10,11)7(8,9)12/h1,3H2,2H3 |
InChI-Schlüssel |
HAZCQPRFDROKQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCC(C(F)(Cl)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Bis(4-butylphenyl)amino]benzaldehyde](/img/structure/B14305613.png)
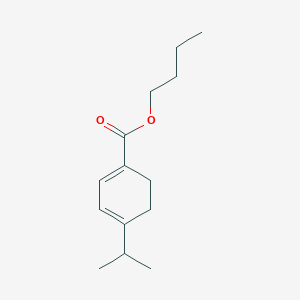
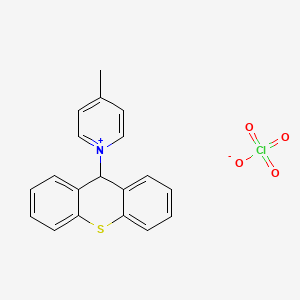
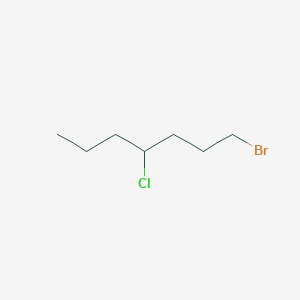
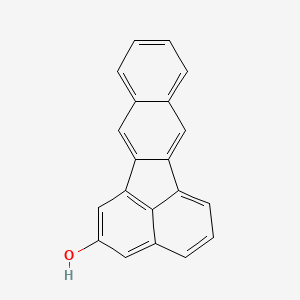
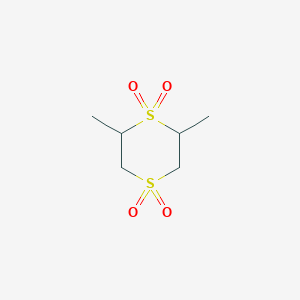
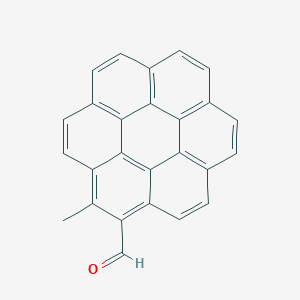
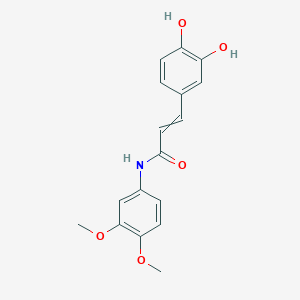

![N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium](/img/structure/B14305699.png)
![1,1'-Sulfanediylbis[2,6-bis(bromomethyl)benzene]](/img/structure/B14305703.png)

